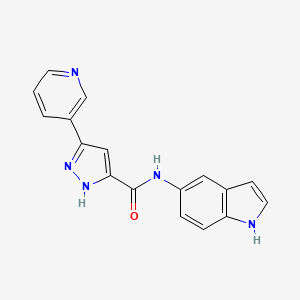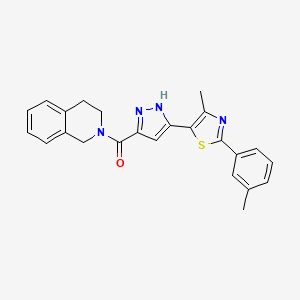![molecular formula C19H21N5O3 B14103220 N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14103220.png)
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antibacterial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves the condensation of 3-hydroxy-2-oxoquinoxaline with 2,3-unsaturated carbonyl compounds under various conditions to yield ester and amide derivatives . The reaction conditions often include refluxing in acetic acid, 4 N hydrochloric acid, and/or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.
Applications De Recherche Scientifique
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for its potential use in developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells by increasing the activity of caspase 3/7 . The compound’s ability to arrest the cell cycle at the S phase further contributes to its anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline Derivatives: Other quinoxaline derivatives, such as 3-hydroxy-2-oxoquinoxaline, share similar biological activities but differ in their specific molecular targets and pathways.
Indole Derivatives: Indole derivatives also exhibit a wide range of biological activities, including anticancer and antiviral properties.
Uniqueness
What sets N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide apart is its unique structure, which combines the quinoxaline and pyrazole moieties. This hybrid structure enhances its biological activity and makes it a promising candidate for further research and development in medicinal chemistry.
Propriétés
Formule moléculaire |
C19H21N5O3 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H21N5O3/c25-17(16-12-6-2-1-3-7-13(12)22-23-16)20-10-11-24-15-9-5-4-8-14(15)21-18(26)19(24)27/h4-5,8-9H,1-3,6-7,10-11H2,(H,20,25)(H,21,26)(H,22,23) |
Clé InChI |
QSNYJBDXLXNRFV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(CC1)NN=C2C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,3S,7R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B14103158.png)

![1-(3-Chlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103161.png)
![2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/structure/B14103167.png)
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14103170.png)
![1-(3-Methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103176.png)
![N-(3-methoxyphenyl)-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B14103177.png)

![7-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B14103190.png)

![2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14103217.png)
![2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14103218.png)
